REACTION_CXSMILES
|
[Li+].[OH-].[NH2:3][C:4]([C:6]1[NH:10][C:9]([C:11]([O:13]C)=[O:12])=[C:8]([Cl:15])[CH:7]=1)=[O:5]>C1COCC1.CO>[NH2:3][C:4]([C:6]1[NH:10][C:9]([C:11]([OH:13])=[O:12])=[C:8]([Cl:15])[CH:7]=1)=[O:5] |f:0.1|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0.0602 g
|
Type
|
reactant
|
Smiles
|
NC(=O)C1=CC(=C(N1)C(=O)OC)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to a residue
|
Type
|
CUSTOM
|
Details
|
partitioned with EtOAc and 1 N HCl
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to a solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C1=CC(=C(N1)C(=O)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.057 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 101.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |